molecular formula C17H29NO14 B590963 3-Sialyl-D-galactose (α/β mixture) CAS No. 38711-45-4

3-Sialyl-D-galactose (α/β mixture)

Cat. No.: B590963
CAS No.: 38711-45-4
M. Wt: 471.412
InChI Key: GKHDMBQTTHCDCR-QBACBLDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Sialyl-D-galactose (α/β mixture) is a complex oligosaccharide composed of sialic acid and galactose units. It plays a crucial role in cell communication and has been implicated in various biological processes, including immune response and neural development. This compound is particularly significant in the study of glycosylation patterns in cells and their impact on health and disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Sialyl-D-galactose (α/β mixture) typically involves the enzymatic or chemical sialylation of D-galactose. Enzymatic methods often use sialyltransferases to transfer sialic acid to galactose under controlled conditions. Chemical synthesis may involve the use of activated sialic acid donors and catalysts to facilitate the glycosylation reaction.

Industrial Production Methods

Industrial production of 3-Sialyl-D-galactose (α/β mixture) is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The process involves large-scale enzymatic synthesis, followed by purification steps such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Sialyl-D-galactose (α/β mixture) can undergo various chemical reactions, including:

    Oxidation: The sialic acid moiety can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the galactose unit.

    Substitution: Substitution reactions can occur at the hydroxyl groups of the galactose or sialic acid units.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like periodate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sialic acid moiety can yield sialic acid lactones, while reduction can produce deoxy derivatives.

Scientific Research Applications

3-Sialyl-D-galactose (α/β mixture) has a wide range of applications in scientific research:

    Chemistry: It is used to study glycosylation patterns and their effects on molecular interactions.

    Biology: It plays a role in cell signaling and communication, particularly in the immune and nervous systems.

    Medicine: It is investigated for its potential therapeutic effects in conditions like Guillain-Barre syndrome and other autoimmune disorders.

    Industry: It is used in the production of glycosylated biopharmaceuticals and as a component in diagnostic assays.

Mechanism of Action

The mechanism of action of 3-Sialyl-D-galactose (α/β mixture) involves its interaction with specific receptors and proteins on cell surfaces. The sialic acid moiety can bind to sialic acid-binding immunoglobulin-type lectins (Siglecs), modulating immune responses. Additionally, it can influence neural development by interacting with neural cell adhesion molecules (NCAMs) and other glycoproteins involved in cell-cell communication .

Comparison with Similar Compounds

Similar Compounds

    3-Sialyllactose: Another sialylated oligosaccharide with similar biological functions.

    6-Sialyllactose: Differing in the position of the sialic acid linkage, it has distinct biological activities.

    Sialylated Human Milk Oligosaccharides (HMOs): These compounds share structural similarities and are studied for their health benefits in infants.

Uniqueness

3-Sialyl-D-galactose (α/β mixture) is unique due to its specific glycosidic linkages and the presence of both α and β anomers. This structural diversity allows it to interact with a broader range of biological targets, making it a valuable tool in research and therapeutic applications.

Properties

CAS No.

38711-45-4

Molecular Formula

C17H29NO14

Molecular Weight

471.412

IUPAC Name

5-acetamido-4-hydroxy-2-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C17H29NO14/c1-5(21)18-9-6(22)2-17(16(28)29,31-13(9)10(24)7(23)3-19)32-14-11(25)8(4-20)30-15(27)12(14)26/h6-15,19-20,22-27H,2-4H2,1H3,(H,18,21)(H,28,29)/t6?,7-,8?,9?,10-,11?,12?,13?,14?,15?,17?/m1/s1

InChI Key

GKHDMBQTTHCDCR-QBACBLDHSA-N

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)O)CO)O)O

Synonyms

3-O-(N-Acetyl-α-neuraminosyl)-β-D-galactopyranose

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.